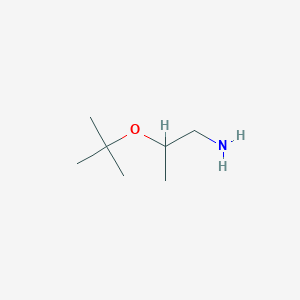
2-(tert-butoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)propan-1-amine (2-TBPA) is an organic compound belonging to the amine family. It is a colorless, volatile liquid with a pungent, unpleasant odor. It is used in a variety of applications, including as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it is used in laboratory experiments as a catalyst in the synthesis of a variety of organic compounds.
Aplicaciones Científicas De Investigación
2-(tert-butoxy)propan-1-amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst in the synthesis of a variety of organic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the preparation of nanomaterials.
Mecanismo De Acción
2-(tert-butoxy)propan-1-amine acts as a proton donor in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. This reaction results in the formation of an amine salt, which can then be used as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-(tert-butoxy)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells. In addition, it has been shown to have a protective effect against certain types of neurotoxic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(tert-butoxy)propan-1-amine in laboratory experiments has several advantages. It is relatively inexpensive and readily available. It is also easy to handle and has a low toxicity. In addition, it is highly reactive, which makes it useful as a reagent in organic synthesis. However, there are also some limitations to its use. It is highly volatile, and its odor can be unpleasant. In addition, it is sensitive to light and heat, which can lead to the formation of by-products.
Direcciones Futuras
The use of 2-(tert-butoxy)propan-1-amine in scientific research is likely to continue to increase in the future. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and nanomaterials. In addition, it could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new anti-inflammatory, anti-oxidant, and anti-microbial agents. Finally, it could be used in the development of new neurotoxic agents and in the development of new cancer treatments.
Métodos De Síntesis
2-(tert-butoxy)propan-1-amine can be synthesized from tert-butyl alcohol through a two-step process. In the first step, tert-butyl alcohol is reacted with aqueous sodium hydroxide to produce tert-butyl hydroxide. In the second step, tert-butyl hydroxide is reacted with ammonia gas to form 2-(tert-butoxy)propan-1-amine. This reaction is highly exothermic, and the reaction must be carefully controlled to avoid over-heating and the formation of by-products.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(5-8)9-7(2,3)4/h6H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQINKTMJGGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)propan-1-amine | |
CAS RN |
339306-19-3 |
Source


|
| Record name | 2-(tert-butoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

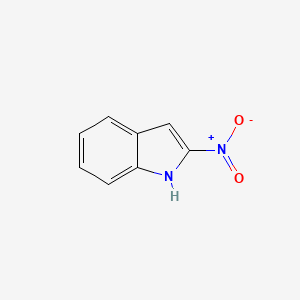
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)
![6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598024.png)

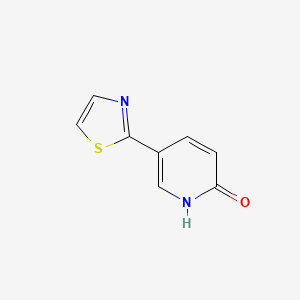
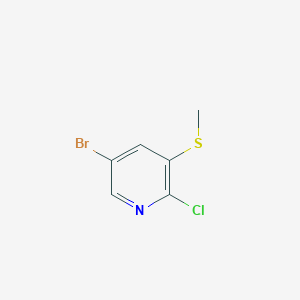
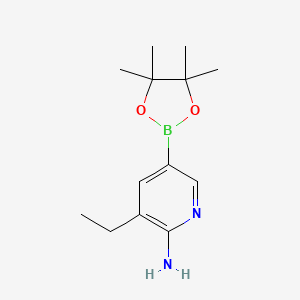

![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine](/img/structure/B6598070.png)
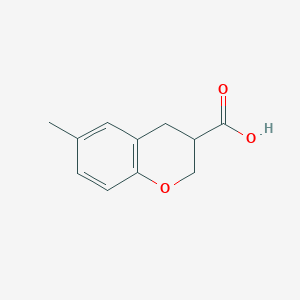
![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)
![bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B6598092.png)
![3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal](/img/structure/B6598102.png)
![2-[(1-carboxyethyl)amino]propanoic acid](/img/structure/B6598112.png)